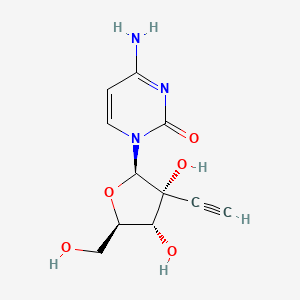

2'-Ethynylcytidine

Description

Historical Development and Significance of Nucleoside Analogs in Biological Research

The journey to develop advanced biochemical probes like 2'-Ethynylcytidine is built upon a long history of nucleoside analog research. These synthetic compounds, which mimic the structure of natural nucleosides, have been instrumental in both medicine and fundamental biological science. numberanalytics.com

The field of nucleoside analogs began in the mid-20th century, initially focusing on therapeutic applications. numberanalytics.com The first such compounds were designed to interfere with nucleic acid synthesis, leading to potent antiviral and anticancer agents. numberanalytics.comresearchgate.net Scientists soon realized that by chemically modifying the sugar or base components of natural nucleosides, they could create powerful tools to probe biological processes. nih.govresearchgate.net Early modifications included alterations at the 2' and 3' positions of the sugar ring and changes to the heterocyclic bases. nih.govrsc.org

This evolution shifted from creating agents that disrupt cellular machinery to designing molecules that can be incorporated into DNA or RNA to report on their synthesis, processing, and fate. nih.gov This required the development of nucleosides bearing unique chemical functionalities that could be detected without the need for radioactivity, which was a mainstay of early labeling experiments. The progression of synthetic chemistry allowed for the introduction of various functional groups, setting the stage for more sophisticated detection methods. researchgate.netacs.org

A significant breakthrough in the utility of modified nucleosides came with the application of bio-orthogonal chemistry. Coined in the early 2000s, this term refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. numberanalytics.comwikipedia.org For a reaction to be considered bio-orthogonal, it must meet several strict criteria: wikipedia.orgescholarship.orgnih.gov

Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups within a cell.

Biocompatibility: The reactants and the resulting chemical bond must be non-toxic and not disrupt normal cellular functions.

Kinetics: The reaction must proceed efficiently at physiological temperatures and pH, and at the low concentrations typical of biological experiments.

Stability: The reactants and the final product must be stable in an aqueous environment.

The core strategy involves a two-step process: first, a biomolecule is metabolically labeled with a "chemical reporter" group (e.g., an alkyne or an azide). Second, a probe molecule containing the complementary functional group is introduced, which then selectively and covalently attaches to the reporter. wikipedia.orgnih.gov This approach allows researchers to tag and visualize biomolecules like nucleic acids with unprecedented specificity. nih.gov

Rationale for the Introduction of the 2'-Ethynyl Moiety in Cytidine (B196190) Analogs

The selection of an ethynyl (B1212043) (an alkyne) group as a chemical reporter, and its placement on a cytidine scaffold, was a deliberate design choice rooted in the principles of bio-orthogonal chemistry.

The ethynyl group is an ideal bio-orthogonal handle for several reasons. It is small, which minimizes structural perturbation to the parent nucleoside, allowing it to be accepted by cellular enzymes like RNA polymerases. wikipedia.org Crucially, the carbon-carbon triple bond is almost entirely absent from and inert to the complex chemical environment of the cell, ensuring it does not participate in unwanted side reactions. wikipedia.orgnih.gov

Its utility lies in its specific reactivity with an azide (B81097) group via a reaction known as the 1,3-dipolar cycloaddition, often termed "click chemistry". researchgate.net This reaction can be performed in two primary ways:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and efficient reaction, though the copper catalyst can be toxic to living cells, making it more suitable for fixed samples. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" variant uses a strained cyclooctyne (B158145) to react with the azide. The release of ring strain accelerates the reaction, making it truly bio-orthogonal and suitable for live-cell imaging without the need for a toxic catalyst. wikipedia.orgnih.gov

The introduction of the ethynyl group at the 2'-position of the ribose sugar specifically directs the analog for incorporation into RNA, as DNA polymerases typically require a 2'-deoxyribose.

Metabolic labeling with 2'-Ethynylcytidine and subsequent click chemistry detection offers significant advantages over older techniques like autoradiography and immunological detection. researchgate.net

Enhanced Safety and Simplicity: It avoids the use of radioactive isotopes such as [³H]-thymidine, eliminating safety concerns and the need for specialized handling and disposal.

Preservation of Sample Integrity: Unlike the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) method for DNA labeling, which requires harsh acid or heat treatment to denature the DNA for antibody access, the click reaction works under mild conditions. This preserves the structural and molecular integrity of the cell and its components. researchgate.netnih.gov

Superior Detection Efficiency: The click reaction is highly efficient and specific, leading to low background and high sensitivity. The small size of the azide detection probes (e.g., attached to a fluorophore) allows for excellent penetration into cells and tissues, something that can be a limitation for bulky antibodies. researchgate.net

Versatility and Multiplexing: The click chemistry platform is versatile, allowing for the attachment of a wide variety of tags, including fluorescent dyes, biotin (B1667282) for affinity purification, or other reporter molecules. nih.gov This methodology can also be used in conjunction with traditional methods, such as BrdU labeling, for sophisticated dual-pulse-chase experiments to track different cell populations or events over time. nih.gov

| Feature | 2'-Ethynylcytidine (Click Chemistry) | BrdU (Immunodetection) | ³H-Nucleoside (Autoradiography) |

| Principle | Bio-orthogonal chemical ligation | Antibody-antigen binding | Detection of radioactive decay |

| Sample Treatment | Mild, non-denaturing conditions | Harsh DNA denaturation required | Lengthy exposure times |

| Detection | Covalent reaction with fluorescent/biotin azide | Primary and secondary antibodies | Photographic emulsion |

| Key Advantage | High specificity, mild conditions, versatility | Established method, widely available | Direct measure of incorporation |

| Key Disadvantage | Potential for off-target incorporation in some systems biorxiv.org | Requires sample denaturation, antibody variability | Radioactive hazards, low resolution |

Positioning of 2'-Ethynylcytidine as a Key Tool in RNA Biology Studies

2'-Ethynylcytidine has emerged as a critical tool for the metabolic labeling and subsequent analysis of newly synthesized RNA. By feeding cells this analog, researchers can ensure that it is incorporated by RNA polymerases into nascent transcripts. These ethynyl-tagged RNA molecules can then be visualized in situ to study RNA localization, purified to identify newly transcribed genes, or quantified to measure rates of RNA synthesis and decay. nih.gov

The ability to "pulse-chase" with 2'-Ethynylcytidine allows for the dynamic tracking of RNA populations, providing critical insights into gene expression regulation. While analogs like 5-ethynyl-2'-deoxycytidine (B116413) (EdC) are designed for DNA labeling researchgate.net, the 2'-modification on ethynylcytidine (B1671692) targets it specifically to RNA. Research on related compounds, such as 3'-Ethynylcytidine, has also highlighted its function as an RNA polymerase inhibitor, demonstrating how such analogs can be used to modulate and study the transcription process itself. nih.gov Although some ethynylated nucleosides have shown potential for unintended integration into DNA in certain organisms, underscoring the need for careful validation, 2'-Ethynylcytidine remains a powerful and specific probe for investigating the complex life cycle of RNA in a wide range of biological systems. biorxiv.org

Comparison with Other Ethynyl-Modified Nucleosides

The field of nucleoside analog research features a variety of molecules with ethynyl modifications at different positions on the nucleobase or the sugar. Comparing 2'-Ethynylcytidine with other prominent ethynyl-modified nucleosides, such as 5-Ethynyluridine (B57126) (EU) and 5'-Ethynyl-2'-deoxycytidine (EdC), highlights the distinct applications and research findings associated with each analog.

5-Ethynyluridine (EU):

5-Ethynyluridine is a widely used thymidine (B127349) analog for labeling nascent RNA. jenabioscience.com Similar to 2'-Ethynylcytidine, EU is cell-permeable and is incorporated into newly synthesized RNA. jenabioscience.com The ethynyl group on EU allows for its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry. jenabioscience.com While both 2'-Ethynylcytidine and 5-Ethynyluridine are used for RNA labeling, studies have shown that 5-ethynylcytidine (B1258090) (a related compound to 2'-Ethynylcytidine) is efficiently incorporated into RNA and not DNA, similar to EU. nih.gov Furthermore, the metabolic rate of 5-ethynylcytidine has been observed to be much faster than that of EU in animal models. nih.gov

5'-Ethynyl-2'-deoxycytidine (EdC):

5'-Ethynyl-2'-deoxycytidine is a deoxycytidine analog primarily used for metabolic labeling of newly synthesized DNA. sigmaaldrich.comjenabioscience.com Unlike 2'-Ethynylcytidine and 5-Ethynyluridine which are incorporated into RNA, EdC is incorporated into replicating DNA. jenabioscience.com EdC is often presented as a less toxic alternative to another commonly used DNA labeling agent, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), especially in long-term studies. nih.govresearchgate.net However, research has indicated that for short pulse-labeling experiments, EdU exhibits higher incorporation efficiency than EdC in several cell types. nih.govnih.gov Interestingly, the incorporation efficiency of EdC can be significantly increased in cells infected with herpes simplex virus type-1 (HSV-1) or those exogenously expressing HSV-1 thymidine kinase. nih.gov

| Compound | Position of Ethynyl Group | Primary Nucleic Acid Labeled | Key Research Findings |

|---|---|---|---|

| 2'-Ethynylcytidine | 2' | RNA | Enhances lipophilicity and may improve antiviral efficacy against RNA viruses. bioglyco.com Serves as a tool for RNA labeling via click chemistry. |

| 5-Ethynyluridine (EU) | 5 | RNA | Widely used for labeling nascent RNA synthesis. jenabioscience.com Allows for detection via click chemistry. jenabioscience.com |

| 5'-Ethynyl-2'-deoxycytidine (EdC) | 5' | DNA | Used for metabolic labeling of newly synthesized DNA. sigmaaldrich.comjenabioscience.com Considered a less toxic alternative to EdU for long-term labeling. nih.govresearchgate.net Shows lower incorporation efficiency than EdU in short pulse-labeling experiments in many cell types. nih.govnih.gov |

Scope and Objectives of Current Academic Research on 2'-Ethynylcytidine

Current academic research on 2'-Ethynylcytidine is multifaceted, with a primary focus on its applications as a molecular probe and its potential as a therapeutic agent. The scope of this research encompasses several key areas:

RNA Labeling and Imaging: A significant portion of research leverages the ethynyl group of 2'-Ethynylcytidine for bioorthogonal labeling of RNA. The objective is to visualize and track the synthesis, trafficking, and degradation of RNA in living cells with high specificity and temporal resolution. biorxiv.orgjenabioscience.com This allows for a deeper understanding of RNA biology under various cellular conditions.

Antiviral Research: The modification at the 2'-position has prompted investigations into the antiviral properties of 2'-Ethynylcytidine, particularly against RNA viruses. bioglyco.com Research aims to elucidate its mechanism of action against viral polymerases and to evaluate its efficacy in inhibiting viral replication. nih.govnih.gov

Anticancer Research: Some studies have explored the potential of related ethynyl nucleosides, such as 3'-ethynylcytidine, as anticancer agents. nih.govresearchgate.netnih.govnih.govdntb.gov.ua The objective of this research is to understand how these compounds inhibit RNA synthesis in cancer cells, potentially leading to cell death. nih.govnih.gov For instance, 3'-ethynylcytidine has been shown to be phosphorylated to its active triphosphate form, which then inhibits RNA polymerase. nih.govnih.govnih.gov

The overarching objective of current research is to fully characterize the biochemical properties of 2'-Ethynylcytidine and to harness its unique features for the development of novel research tools and therapeutic strategies.

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPQMWCSENOFHW-PNHWDRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethynylcytidine

Strategies for the Stereoselective Synthesis of the 2'-Ethynylcytidine Nucleoside

The cornerstone of synthesizing 2'-ethynylcytidine lies in the stereoselective formation of the glycosidic bond and the introduction of the ethynyl (B1212043) moiety at the 2'-position of the ribose sugar. This section outlines the key chemical transformations involved in this process.

Key Precursors and Protecting Group Chemistries in Glycosylation Reactions

The synthesis of 2'-ethynylcytidine commences with the preparation of appropriately protected sugar and nucleobase precursors. The choice of protecting groups is critical to ensure regioselectivity and stereoselectivity during the glycosylation reaction, as well as compatibility with subsequent reaction conditions. nih.gov

A common strategy involves the use of a protected ribose derivative, often activated at the anomeric carbon, and a protected cytosine. For the ribose moiety, protecting groups such as acetates or benzoates are frequently employed for the hydroxyl groups to direct the stereochemical outcome of the glycosylation. wikipedia.org The 5'-hydroxyl group is typically protected with a bulky group like dimethoxytrityl (DMT) to facilitate purification and allow for selective deprotection later in the synthetic sequence. doaj.org The exocyclic amine of cytosine is commonly protected with a benzoyl (Bz) or acetyl (Ac) group to prevent side reactions. nih.gov

The glycosylation reaction itself, which forms the crucial C-N bond between the sugar and the nucleobase, is often achieved through methods like the Vorbrüggen glycosylation. wikipedia.org This reaction typically employs a Lewis acid catalyst to promote the coupling of a silylated nucleobase with an acylated sugar derivative. The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the sugar and the reaction conditions, with the goal of achieving the desired β-anomer, which is the biologically active form. nih.gov

Table 1: Key Precursors and Protecting Groups in 2'-Ethynylcytidine Synthesis

| Component | Functional Group | Common Protecting Groups | Purpose |

| Ribose | 2', 3', 5'-Hydroxyls | Acetyl (Ac), Benzoyl (Bz), Dimethoxytrityl (DMT) | Direct stereochemistry, prevent side reactions, facilitate purification. wikipedia.orgdoaj.org |

| Cytosine | Exocyclic Amine (N4) | Benzoyl (Bz), Acetyl (Ac) | Prevent N-glycosylation at the exocyclic amine. nih.gov |

Introduction of the Ethynyl Group via Sonogashira Coupling and Related Palladium-Catalyzed Reactions

The introduction of the ethynyl group at the 2'-position of the cytidine (B196190) nucleoside is a pivotal step, most commonly achieved through a Sonogashira coupling reaction. nih.gov This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.org In the context of 2'-ethynylcytidine synthesis, a precursor with a suitable leaving group at the 2'-position, such as an iodo or triflate group, is reacted with a protected alkyne, like trimethylsilylacetylene. wikipedia.org

The Sonogashira coupling is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecules like nucleosides. wikipedia.org The use of a protected alkyne, such as trimethylsilylacetylene, prevents unwanted side reactions and the trimethylsilyl (B98337) (TMS) group can be readily removed under mild conditions using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the terminal alkyne. wikipedia.org

Alternative palladium-catalyzed reactions can also be employed for the ethynylation, offering flexibility in terms of substrates and reaction conditions. These methods underscore the power of transition-metal catalysis in the precise modification of nucleosides. scilit.com

Purification and Characterization Techniques for 2'-Ethynylcytidine Synthesis Products

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of 2'-ethynylcytidine. Purification of the final nucleoside and its intermediates is typically achieved using chromatographic techniques. Silica gel column chromatography is a standard method for separating reaction mixtures and isolating the desired products. mdpi.com For more challenging separations and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. nih.gov Precipitation and recrystallization can also be effective purification methods, particularly for solid compounds. yale.edu

The structural characterization of 2'-ethynylcytidine relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of the synthesized nucleoside. ipb.pt 1H NMR provides information about the protons in the molecule, including their chemical environment and coupling interactions, which helps to confirm the stereochemistry of the glycosidic bond and the presence of the ethynyl group. nih.govnih.gov 13C and 15N NMR spectroscopy provide further confirmation of the carbon and nitrogen framework of the molecule. nih.govresearchgate.net Mass spectrometry (MS) is used to determine the molecular weight of the compound and confirm its elemental composition.

Table 2: Analytical Techniques for 2'-Ethynylcytidine

| Technique | Purpose | Information Obtained |

| Purification | ||

| Silica Gel Chromatography | Isolation and purification of intermediates and final product. mdpi.com | Separation based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification. nih.gov | Separation based on polarity or other physical properties. |

| Precipitation/Recrystallization | Bulk purification of solid compounds. yale.edu | Isolation of pure crystalline material. |

| Characterization | ||

| 1H NMR Spectroscopy | Structural elucidation and stereochemical analysis. nih.govnih.gov | Chemical shifts, coupling constants, integration. |

| 13C NMR Spectroscopy | Confirmation of carbon skeleton. nih.gov | Chemical shifts of carbon atoms. |

| 15N NMR Spectroscopy | Confirmation of nitrogen-containing heterocycle. nih.gov | Chemical shifts of nitrogen atoms. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Molecular ion peak and fragmentation pattern. |

Synthesis of Phosphorylated Derivatives of 2'-Ethynylcytidine

For 2'-ethynylcytidine to exert its biological effects, it must be converted into its phosphorylated forms, namely the monophosphate, diphosphate (B83284), and triphosphate. These phosphorylation steps are crucial for the nucleoside to be recognized and utilized by cellular enzymes.

Monophosphate Synthesis Pathways and Phosphorylation Efficiency

The initial phosphorylation of 2'-ethynylcytidine to its 5'-monophosphate (2'-ECMP) can be achieved through both chemical and enzymatic methods. Chemical phosphorylation often involves the use of a phosphorylating agent like phosphoryl chloride (POCl₃) in an appropriate solvent. However, this method can sometimes lack regioselectivity and require protection of other hydroxyl groups.

A more efficient and regioselective approach is enzymatic phosphorylation. mdpi.com Nucleoside kinases are enzymes that specifically catalyze the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of a nucleoside. mdpi.com The choice of kinase is important, as their substrate specificity can vary. The efficiency of the phosphorylation reaction is dependent on factors such as enzyme concentration, substrate concentration, reaction time, and temperature.

Diphosphate and Triphosphate Synthesis from Monophosphate Precursors

Once the monophosphate is obtained, it can be further converted to the diphosphate (2'-ECDP) and triphosphate (2'-ECTP) derivatives. Chemical methods for this conversion often involve the activation of the monophosphate, for example, by forming a morpholidate or imidazolide (B1226674) intermediate, which is then reacted with pyrophosphate.

Alternatively, enzymatic methods using nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) can be employed for the sequential phosphorylation of the monophosphate to the diphosphate and then to the triphosphate. A common one-pot synthesis strategy involves reacting the nucleoside with a phosphorylating agent in the presence of pyrophosphate to directly yield the triphosphate. rsc.orgsemanticscholar.org The synthesis of nucleoside triphosphates can be challenging, and purification of the final product is typically achieved by ion-exchange chromatography. chemrxiv.org

Chemical Modifications and Conjugations of 2'-Ethynylcytidine and its Derivatives

The strategic placement of a terminal alkyne group at the 2'-position of the cytidine ribose ring endows 2'-Ethynylcytidine (2'-EC) with remarkable chemical versatility. This functional handle serves as a gateway for a multitude of chemical modifications and conjugations, primarily through bio-orthogonal "click chemistry" reactions. nih.govbiosynth.com These modifications enable the attachment of various reporter molecules, such as fluorophores for imaging or affinity tags for purification, without interfering with complex biological systems. biosynth.comkinxcdn.com

Strategies for Bio-orthogonal Ligation through Click Chemistry (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC))

Bio-orthogonal ligation refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govkinxcdn.com The ethynyl group of 2'-EC is an ideal substrate for such reactions, particularly the azide-alkyne cycloaddition, a cornerstone of click chemistry. mdpi.comnih.gov This reaction facilitates the covalent linkage of 2'-EC, once incorporated into cellular RNA, to a probe molecule bearing a complementary azide (B81097) group. nih.govresearchgate.net Two primary strategies are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by covalently joining a terminal alkyne (like that on 2'-EC) and an azide. mdpi.comnih.govnih.gov The reaction is characterized by its rapid kinetics and high yield under mild, often aqueous, conditions. nih.govresearchgate.net The mechanism requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. mdpi.com The presence of the copper catalyst is crucial for lowering the activation energy and ensuring the specific formation of the 1,4-regioisomer. nih.gov While highly effective for in vitro applications and in fixed cells, the cytotoxicity associated with the copper catalyst can limit its use in live-cell imaging. nih.govjenabioscience.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govh1.co This catalyst-free approach utilizes a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DIBO; or bicyclo[6.1.0]nonyne, BCN) instead of a simple terminal alkyne. nih.govmagtech.com.cn The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, eliminating the need for a metal catalyst. h1.comagtech.com.cn When applying this strategy to label 2'-EC-containing RNA, the azide is instead placed on the detection probe, which then reacts with the cyclooctyne-modified biomolecule. However, the principle of using a strained ring to enable a catalyst-free reaction is the key innovation. The reaction proceeds readily under physiological conditions, making it highly suitable for applications in living cells and organisms. researchgate.neth1.co Although SPAAC kinetics can be slower than CuAAC, the development of increasingly reactive cyclooctynes has made it a powerful tool for bio-orthogonal chemistry. magtech.com.cnrsc.org

Table 1: Comparison of CuAAC and SPAAC for 2'-Ethynylcytidine Ligation

| Feature | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reactants | 2'-Ethynylcytidine (alkyne) + Azide-Probe | Azide-modified RNA + Cyclooctyne-Probe |

| Catalyst Requirement | Yes (Copper (I)) nih.govnih.gov | No nih.govh1.co |

| Key Advantage | Fast kinetics, high efficiency jenabioscience.com | Biocompatible, suitable for live cells (no catalyst toxicity) h1.co |

| Primary Limitation | Potential cytotoxicity of copper catalyst nih.gov | Can have slower kinetics than CuAAC; may produce regioisomeric mixtures mdpi.comnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov | Mixture of 1,2,3-triazole regioisomers mdpi.com |

Synthesis of Fluorophore-Tagged 2'-Ethynylcytidine Conjugates for Imaging

A major application of 2'-EC is the fluorescent labeling of newly synthesized RNA for visualization by microscopy. nih.govnih.gov This is achieved by conjugating a fluorophore to the ethynyl group of the incorporated nucleoside via click chemistry. The process involves treating the 2'-EC-labeled cells or biomolecules with an azide-derivatized fluorescent dye. nih.gov The subsequent CuAAC or SPAAC reaction covalently attaches the fluorophore to the RNA, enabling its detection and localization. nih.govnih.gov

The synthesis of these conjugates is straightforward:

Metabolic Labeling : Cells are incubated with 2'-Ethynylcytidine, which is incorporated into nascent RNA transcripts by cellular machinery. nih.govresearchgate.net

Fixation and Permeabilization (for CuAAC) : If using the copper-catalyzed method, cells are typically fixed and permeabilized to allow the reaction components to enter. nih.gov

Click Reaction : The sample is treated with a reaction cocktail containing the azide-functionalized fluorophore, and in the case of CuAAC, a copper(I) source and ligand. mdpi.comresearchgate.net

Washing and Imaging : Unreacted reagents are washed away, and the fluorescently tagged RNA is visualized using fluorescence microscopy. nih.gov

A wide variety of fluorophores across the spectral range can be synthesized with azide handles for this purpose, allowing for multicolor imaging experiments. nih.govnih.govjohnshopkins.edu

Table 2: Representative Fluorophores for Tagging 2'-Ethynylcytidine

| Fluorophore Class | Example | Typical Application |

|---|---|---|

| Cyanine Dyes | Cy3-Azide, Cy5-Azide | High-resolution microscopy, FRET studies johnshopkins.edursc.org |

| Fluorescein Derivatives | Fluorescein-Azide | Standard fluorescence microscopy, flow cytometry nih.gov |

| Rhodamine Derivatives | TAMRA-Azide, Rhodamine B-Azide | Confocal microscopy, good photostability |

| Alexa Fluor Dyes | Alexa Fluor 488 Azide, Alexa Fluor 594 Azide | Bright and photostable probes for imaging researchgate.net |

Preparation of Affinity-Tagged (e.g., Biotinylated) 2'-Ethynylcytidine Conjugates for Enrichment

Beyond imaging, 2'-EC is a powerful tool for the isolation and identification of newly synthesized RNA and its interacting partners. nih.gov This is accomplished by conjugating an affinity tag, most commonly biotin (B1667282), to the incorporated nucleoside. nih.govnih.gov The resulting biotinylated RNA can then be selectively captured from complex cellular lysates using streptavidin-coated beads, which exhibit an exceptionally high affinity for biotin. nih.govmdpi.com

The preparation of these affinity-tagged conjugates follows a similar path to fluorophore tagging:

Metabolic Labeling : Target cells incorporate 2'-EC into their RNA. nih.gov

Cell Lysis : Cells are lysed to release the RNA and associated proteins.

Biotin Conjugation : The alkyne-modified RNA in the lysate is reacted with an azide-containing biotin derivative (e.g., Biotin-Azide) via a click reaction (CuAAC or SPAAC). sigmaaldrich.com

Affinity Purification : The lysate containing the now biotinylated RNA is incubated with streptavidin-conjugated magnetic beads or agarose (B213101) resin. mdpi.comfredhutch.org The strong biotin-streptavidin interaction ensures that only the labeled RNA (and its bound molecules) is captured. nih.gov

Elution and Analysis : After washing away non-specific binders, the captured RNA and associated proteins can be eluted and identified using techniques such as RT-qPCR, RNA sequencing, or mass spectrometry. fredhutch.org

This method allows for the specific enrichment of transcripts synthesized within a certain timeframe, providing valuable insights into RNA processing, turnover, and RNA-protein interactions. nih.gov

Table 3: Components for Affinity Enrichment using Biotinylated 2'-Ethynylcytidine

| Component | Function | Example |

|---|---|---|

| Metabolic Label | Incorporated into nascent RNA | 2'-Ethynylcytidine nih.gov |

| Affinity Tag | Reactive handle for biotin attachment | Biotin-PEG-Azide sigmaaldrich.com |

| Capture Matrix | Solid support for immobilizing biotinylated molecules | Streptavidin-coated magnetic beads mdpi.com |

| Ligation Chemistry | Covalently links the label to the tag | CuAAC or SPAAC nih.govnih.gov |

Biochemical Mechanisms and Molecular Interactions of 2 Ethynylcytidine

Intracellular Transport and Biochemical Activation Pathways of 2'-Ethynylcytidine

The cellular efficacy of 2'-Ethynylcytidine (ECyd) is critically dependent on its efficient uptake into cells and subsequent intracellular conversion into its active triphosphate form. This process involves a series of biochemical steps, beginning with transport across the cell membrane and culminating in enzymatic phosphorylation by host cell kinases.

Nucleoside Transporter Mechanisms Governing Cellular Uptake

Nucleoside analogs, including 2'-Ethynylcytidine, are generally hydrophilic and thus rely on specialized membrane transport proteins to cross the cell membrane mdpi.comazolifesciences.comfrontiersin.org. The primary families of transporters involved are the concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) frontiersin.orgresearchgate.netelifesciences.org. CNTs import nucleosides against a concentration gradient by coupling transport to ion gradients, primarily sodium, while ENTs facilitate nucleoside movement down their concentration gradient via facilitated diffusion researchgate.netelifesciences.org. Studies on similar nucleoside analogs suggest that dipyridamole, an inhibitor of equilibrative nucleoside transporters, can decrease their cytotoxicity, indicating a dependence on ENT for cellular entry nih.gov. This implies that ENT1 is likely a significant transporter for ECyd, with concentrative nucleoside transporters (CNTs) playing a less dominant role nih.gov.

Enzymatic Phosphorylation by Nucleoside Kinases (e.g., Uridine-Cytidine Kinase 1 and 2 (UCK1/2))

Following cellular uptake, 2'-Ethynylcytidine must undergo sequential phosphorylation to become its active triphosphate form, 2'-Ethynylcytidine triphosphate (ECTP) spandidos-publications.compatsnap.comnih.govnih.gov. This process is initiated by nucleoside kinases. Uridine-Cytidine Kinase 2 (UCK2) has been identified as the primary enzyme responsible for the initial phosphorylation of 2'-Ethynylcytidine to 2'-ethynylcytidine-5'-monophosphate (ECMP) patsnap.comnih.govnih.goviucr.org. UCK1 also phosphorylates cytidine (B196190) and uridine, but UCK2 exhibits significantly higher catalytic efficiency for these substrates and is often overexpressed in cancer cells, suggesting its critical role in the activation of ECyd nih.goviucr.orgfrontiersin.orgwikigenes.org. Resistance to ECyd has been linked to defects or mutations in the UCK2 gene, further underscoring its importance nih.govnih.govnih.gov. UCK1 and UCK2 are also involved in the activation of other cytidine analogs, such as gemcitabine (B846) and 5-fluorouridine (B13573) iucr.orgmdpi.comcuni.cz. After the initial monophosphorylation by UCK2, ECMP is further phosphorylated by other cellular kinases to form the diphosphate (B83284) (ECDP) and ultimately the active triphosphate (ECTP) spandidos-publications.comnih.gov.

Metabolic Flux of 2'-Ethynylcytidine Triphosphate within Cellular Nucleotide Pools

Once formed, 2'-Ethynylcytidine triphosphate (ECTP) enters the intracellular nucleotide pool. While ECTP is the active metabolite, its precise integration and flux within the cellular nucleotide pools are not extensively detailed in the provided search results. However, it is understood that nucleoside triphosphates are the direct substrates for DNA and RNA polymerases baseclick.euwikipedia.org. The cellular concentration of ECTP is a critical determinant of its efficacy, with higher levels correlating with increased sensitivity in some cancer cell lines researchgate.net. The metabolic fate and potential competition of ECTP with endogenous nucleotide pools, such as dCTP or CTP, are key factors influencing its biological activity.

Substrate Recognition and Incorporation by RNA Polymerases

The ultimate mechanism of action for 2'-Ethynylcytidine involves its triphosphate form, ECTP, interfering with RNA synthesis by interacting with RNA polymerases.

Interaction and Inhibition of Eukaryotic RNA Polymerase I, II, and III by 2'-Ethynylcytidine Triphosphate

2'-Ethynylcytidine triphosphate (ECTP) has been characterized as a potent inhibitor of RNA polymerases patsnap.com. Specifically, it competitively inhibits RNA polymerase I patsnap.comnih.gov. While the provided search results primarily highlight its interaction with RNA polymerase I, other studies on similar cytidine analogs suggest potential interactions with other eukaryotic RNA polymerases. For instance, 2'-C-methyl-cytidine triphosphate (2CM-CTP) competed with CTP for incorporation by viral RNA-dependent RNA polymerases and was also recognized by human mitochondrial RNA polymerase, albeit with lower selectivity asm.org. The precise interactions and inhibitory mechanisms of ECTP with eukaryotic RNA Polymerases II and III are not explicitly detailed in the provided snippets, but its general role as an RNA polymerase inhibitor is established.

Prokaryotic RNA Polymerase Recognition and Incorporation Fidelity

The recognition and incorporation fidelity of 2'-Ethynylcytidine triphosphate by prokaryotic RNA polymerases (RNAPs) are not directly addressed in the provided search results. However, general principles of modified nucleoside triphosphate incorporation by bacterial RNAPs can be inferred. Bacterial RNAPs, like their eukaryotic counterparts, have evolved sophisticated mechanisms to ensure transcriptional fidelity, discriminating against non-canonical nucleoside triphosphates oup.comresearchgate.netoup.com. Studies on other modified nucleoside triphosphates show that modifications to the sugar moiety, such as the 2'-position, can significantly affect recognition and incorporation by RNAPs researchgate.nettandfonline.com. For example, 2'-deoxynucleoside triphosphates with modifications at the 3' position are often preferred for stabilizing the post-translocated state of RNAP, while 2'-dNTPs are generally rejected by RNAPs tandfonline.com. Research on other modified cytidine analogs, like 2'-C-methyl-cytidine triphosphate, indicates that they can be recognized as substrates by bacterial DNA polymerases, but with varying efficiencies and potential fidelity issues asm.orgresearchgate.net. Without specific data on 2'-Ethynylcytidine triphosphate and prokaryotic RNAPs, it remains speculative whether it is recognized as a substrate or inhibitor by these enzymes.

Structural and Kinetic Aspects of Polymerase-Substrate Interactions

2'-Ethynylcytidine (ECyd), when phosphorylated to its triphosphate form (ECTP), acts as an inhibitor of RNA synthesis researchgate.netoup.comnih.gov. Studies indicate that ECTP competitively inhibits nuclear RNA polymerase with a Kᵢ value of 21 nM researchgate.netoup.com. This inhibition is achieved by blocking the active site of the polymerase, thereby preventing the incorporation of natural nucleotides into the growing RNA chain researchgate.netoup.comnih.gov. While specific structural data detailing the interaction of 2'-ethynylcytidine with the polymerase active site are limited in the provided search results, the mechanism is understood to involve the analog's structural features hindering the polymerase's catalytic function researchgate.netoup.comnih.govbiorxiv.org. Research on other nucleotide analogs, such as those with 1'-cyano modifications, highlights how steric clashes with conserved amino acid residues (e.g., Ser-861) can impede polymerase activity biorxiv.org. Similarly, the ethynyl (B1212043) group at the 2' position of ECyd is likely to introduce steric or electronic perturbations that affect the polymerase's ability to bind and catalyze the addition of the next nucleotide researchgate.netoup.comnih.govbiorxiv.org.

Interaction with Other Nucleic Acid-Modifying Enzymes

Nucleases and Phosphatases Acting on 2'-Ethynylcytidine-Incorporated RNA

The provided search results indicate that 2'-ethynylcytidine (ECyd) can induce fragmentation of 28S ribosomal RNA (rRNA) researchgate.netoup.com. The cleavage pattern observed in ECyd-treated cells closely resembles that mediated by RNase L researchgate.netoup.com. RNase L is an enzyme that is activated by double-stranded RNA (dsRNA) and cleaves single-stranded RNA at specific sites, often within viral RNA or cellular RNA that has undergone modifications researchgate.netoup.com. The implication is that RNA containing incorporated 2'-ethynylcytidine may either directly activate RNase L or be more susceptible to its action due to structural alterations induced by the modification researchgate.netoup.com. While specific interactions with other nucleases or phosphatases are not detailed, the observed rRNA fragmentation suggests a potential impact on RNA stability and processing pathways mediated by such enzymes.

Ribosomal and Spliceosomal Complex Interactions with Modified RNA

Research indicates that 2'-ethynylcytidine (ECyd) can lead to the fragmentation of 28S ribosomal RNA (rRNA) researchgate.netoup.com. This fragmentation pattern is similar to that induced by RNase L researchgate.netoup.com. Ribosomal RNA is a critical structural and functional component of ribosomes, the cellular machinery responsible for protein synthesis. Disruption or fragmentation of rRNA can therefore have significant implications for ribosome assembly, stability, and function, potentially impairing translation researchgate.netoup.com. The mechanism by which ECyd induces rRNA fragmentation is suggested to involve the activation of RNase L, either directly or indirectly, due to the presence of the modified nucleotide within the RNA structure researchgate.netoup.com. Information regarding the interaction of 2'-ethynylcytidine-modified RNA with spliceosomal complexes is not present in the provided search results.

Applications of 2 Ethynylcytidine in Molecular and Cellular Biology Research

Analysis of Nascent RNA Synthesis and Transcription Dynamics

The core application of 2'-Ethynylcytidine revolves around its incorporation into newly synthesized RNA. Once inside the cell, it is converted into its triphosphate form and subsequently used by RNA polymerases as a substrate in place of the natural cytidine (B196190) triphosphate. The ethynyl (B1212043) group, a small and biologically inert chemical handle, allows for the specific detection and isolation of the labeled RNA molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click" chemistry. nih.gov This reaction covalently attaches a probe, such as a fluorophore for imaging or biotin (B1667282) for affinity purification, to the ethynyl group on the incorporated EC.

2'-Ethynylcytidine has been utilized to assay global RNA synthesis in cultured cells. By incubating cells with EC for a defined period, newly transcribed RNA becomes labeled. Subsequent detection via click chemistry with a fluorescent azide (B81097) enables the visualization and quantification of transcriptional activity through fluorescence microscopy. nih.gov

Initial studies reported that EC was efficiently incorporated into RNA but not into DNA across seven different cell lines, suggesting a high degree of specificity for RNA. nih.gov However, more recent research has raised significant concerns about the specificity of ethynylated nucleosides, including EC. A 2024 study in the sea anemone Nematostella vectensis demonstrated that EC, much like the more commonly used 5-ethynyluridine (B57126) (EU), exhibits low specificity for RNA and is incorporated into DNA at considerable levels. biorxiv.orgbiorxiv.org This is attributed to the action of ribonucleotide reductase (RNR) enzymes, which can convert the nucleoside diphosphate (B83284) form of the analog into a 2'-deoxyribonucleoside diphosphate, a precursor for DNA synthesis. biorxiv.orgbiorxiv.org This finding suggests that the suitability of EC for specifically labeling nascent RNA may be organism- or cell-type dependent and requires rigorous validation, for instance, through RNase treatment controls to ensure the signal is from RNA. biorxiv.org

Table 1: Comparative Findings on 2'-Ethynylcytidine (EC) Specificity

| Finding | Cell/Organism Model | Conclusion | Source |

|---|---|---|---|

| Efficiently incorporated into RNA, not DNA. | HeLa, HUVEC, and five other cell lines. | EC is a specific agent for labeling RNA synthesis. | nih.gov |

| Shows low specificity for RNA; integrates into DNA. | Nematostella vectensis (sea anemone). | EC is not a suitable alternative to EU for specific RNA labeling in this organism. | biorxiv.orgbiorxiv.org |

While methods for analyzing nascent RNA at the single-cell level are well-established for other analogs, such as single-cell EU-seq (scEU-seq), there are no documented studies that have developed or utilized a specific "scEC-seq" method using 2'-Ethynylcytidine.

The principle of such a technique would involve pulse-labeling a population of cells with EC, followed by single-cell isolation and sequencing. By distinguishing between labeled (new) and unlabeled (pre-existing) transcripts, it would theoretically be possible to quantify RNA synthesis and degradation rates for each gene in individual cells. This approach provides powerful insights into the heterogeneity of transcription within a cell population, linking RNA dynamics to specific cell states, such as different phases of the cell cycle or stages of differentiation. biorxiv.orgescholarship.org However, the application of 2'-Ethynylcytidine for this purpose remains hypothetical pending further research and validation.

The use of 2'-Ethynylcytidine for in vivo transcriptional profiling has been demonstrated in mice. In one study, EC was administered to mice to assay transcription rates in various tissues. The results showed successful labeling of nascent RNA in the liver, kidney, and large intestine. nih.gov The study also noted that the metabolism of EC in these animals was significantly faster than that of 5-ethynyluridine (EU). nih.gov

Despite this application in mice, the use of EC in other common non-human model organisms such as the yeast (Saccharomyces cerevisiae), fruit fly (Drosophila melanogaster), or zebrafish (Danio rerio) has not been documented in the reviewed scientific literature. Research in these organisms has predominantly relied on other nucleoside analogs, like EU or 4-thiouridine (B1664626), for in vivo nascent RNA labeling. nih.gov

Table 2: Documented In Vivo Application of 2'-Ethynylcytidine

| Organism | Tissues Analyzed | Key Finding | Source |

|---|---|---|---|

| Mouse (Mus musculus) | Liver, Kidney, Large Intestine | EC successfully labels nascent RNA in vivo and is metabolized faster than EU. | nih.gov |

Investigation of RNA Processing and Maturation Pathways

The maturation of a functional RNA molecule from its primary transcript involves several processing steps, including splicing, polyadenylation, and chemical modifications. Metabolic labeling offers a temporal dimension to study these dynamic events as they occur.

The analysis of messenger RNA (mRNA) processing, such as splicing and alternative polyadenylation (APA), can be investigated by capturing nascent transcripts. Because metabolic labeling with analogs like EC incorporates into transcripts as they are being synthesized by RNA polymerase II, it is possible to isolate a population of pre-mRNAs that still contain introns. Analyzing these labeled, unprocessed, or partially processed transcripts can provide insights into the kinetics and regulation of splicing. nih.govnih.gov Similarly, studying the 3' ends of newly synthesized transcripts can reveal dynamics in the choice of polyadenylation sites. nih.govnih.gov

However, there are currently no specific studies in the scientific literature that have employed 2'-Ethynylcytidine for the explicit purpose of investigating mRNA splicing or polyadenylation dynamics. Such research has typically utilized other metabolic labels or sequencing methodologies. uci.eduyoutube.comresearchgate.net

Ribosomal RNA (rRNA) is the most abundant class of RNA in the cell, and its synthesis and processing are fundamental to ribosome biogenesis. Transfer RNA (tRNA) biogenesis is another critical pathway involving transcription and extensive post-transcriptional modification. Metabolic labeling with a nucleoside analog should result in its strong incorporation into newly made rRNA and tRNA precursors due to their high rates of synthesis. This enables the tracking of their complex maturation and processing pathways. nih.govnih.gov

Studies with other cytidine analogs, such as 2'-azidocytidine, have shown preferential incorporation into rRNA, providing a tool to specifically study rRNA turnover. nih.gov This highlights that different analogs can have distinct properties and applications. To date, however, research specifically using 2'-Ethynylcytidine to analyze the biogenesis or processing of ribosomal RNA or transfer RNA has not been reported.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the applications of 2'-Ethynylcytidine in the requested areas of molecular and cellular biology.

The provided outline requires detailed research findings for the use of 2'-Ethynylcytidine in studying:

Regulation of specific non-coding RNA synthesis

Elucidation of RNA localization and transport mechanisms

Characterization of RNA stability and degradation pathways

Extensive searches have revealed that while metabolic labeling of RNA with nucleoside analogs is a common and powerful technique, the research community has predominantly utilized other related compounds for these purposes. These include:

5-Ethynyluridine (EU) and 5-Ethynylcytidine (B1258090) (EC) , where the ethynyl group is on the pyrimidine (B1678525) base. biorxiv.orgnih.gov

2'-Azidocytidine (2'-AzCyd) , which has a modification at the same 2'-position but with an azide instead of an ethynyl group, and has been used for polymerase-selective labeling of ribosomal RNA. nih.gov

3'-Ethynylcytidine (ECyd) , which acts as an RNA polymerase inhibitor due to the 3'-modification that terminates chain elongation. nih.govnih.gov

No specific studies or data tables detailing the use of 2'-Ethynylcytidine for tracking non-coding RNA synthesis, subcellular localization, transport dynamics, RNA granule formation, or for measuring RNA half-life could be identified. Therefore, generating a scientifically accurate article that adheres strictly to the provided outline and focuses solely on 2'-Ethynylcytidine is not possible at this time.

Characterization of RNA Stability and Degradation Pathways

Identification of RNA Degradation Intermediates

Metabolic labeling with nucleoside analogs is a powerful strategy to monitor the fate of RNA molecules, including their degradation. By introducing 2'-Ethynylcytidine in a "pulse-chase" experiment, researchers can specifically tag a population of newly synthesized RNA. In this method, cells are first exposed to EC for a short period (the pulse), allowing for its incorporation into nascent transcripts. Subsequently, the EC-containing medium is replaced with a medium containing an excess of natural, unlabeled cytidine (the chase).

This process allows the labeled RNA cohort to be tracked over time as it undergoes natural processing and decay. nih.gov At various time points during the chase, cellular RNA can be extracted. The EC-labeled RNA molecules, including any partially degraded fragments or intermediates, can be specifically isolated using click chemistry to attach a biotin tag, followed by streptavidin-based affinity purification. High-throughput sequencing of these isolated fragments can then reveal the precise locations of cleavage events and the structure of degradation intermediates that accumulate. nih.gov This approach provides a dynamic view of the decay process, helping to uncover the pathways and kinetics of RNA turnover for specific transcripts or on a transcriptome-wide scale. biorxiv.orgmit.edu The rapid metabolism of EC is particularly advantageous for capturing fleeting, short-lived intermediates that are critical for understanding the step-by-step process of RNA decay. nih.gov

Role of Specific Exonucleases and Endonucleases in RNA Turnover

The degradation of RNA is carried out by a host of ribonucleases, primarily exonucleases that degrade RNA from its ends (either 5'-to-3' or 3'-to-5') and endonucleases that cleave within the RNA strand. nih.govnih.gov Understanding how these specific enzymes recognize and act upon their substrates is fundamental to deciphering the regulation of RNA stability.

2'-Ethynylcytidine can be employed to create specific substrates to study the activity and specificity of these nucleases. By metabolically labeling RNA with EC, researchers can generate a pool of modified transcripts. These EC-labeled RNAs can then be used as substrates in in vitro or in vivo assays to determine how they are processed by specific nucleases. For instance, after incubating EC-labeled RNA with a purified nuclease or a cell extract, the resulting cleavage products can be captured via click chemistry and analyzed. This can reveal whether the presence of the ethynyl modification affects the enzyme's binding or catalytic activity.

Furthermore, this method can be used to map the cleavage sites of endonucleases on a specific transcript or to determine the processivity of exonucleases. nih.gov Studies have shown that chemical modifications to the RNA backbone can influence nuclease activity, sometimes trapping enzyme-substrate complexes or inhibiting degradation. nih.gov By strategically using EC, it may be possible to probe the structural requirements of the active sites of ribonucleases and identify proteins that modulate their activity on specific RNA targets.

Mapping RNA-Protein Interactions and Ribonucleoprotein Complex Assembly

RNA molecules rarely exist in isolation; they are typically bound by a diverse array of RNA-binding proteins (RBPs) to form ribonucleoprotein (RNP) complexes. These interactions are critical for every stage of an RNA's life, from its synthesis and splicing to its transport, translation, and eventual decay. nih.govmdpi.com

Probing Protein Binding to Nascent RNA

By pulse-labeling cells with EC, the compound is incorporated specifically into newly transcribed RNA. nih.gov Following this labeling, cells can be treated with a cross-linking agent (e.g., formaldehyde (B43269) or UV light) to covalently link proteins to the RNA they are bound to. The cells are then lysed, and the EC-labeled nascent transcripts, along with their cross-linked protein partners, are isolated. This is achieved by using click chemistry to attach a biotin molecule to the ethynyl group on the incorporated EC, allowing for stringent purification on streptavidin-coated beads. The proteins that are co-purified with the nascent RNA can then be identified using mass spectrometry. This technique provides a snapshot of the "pioneer" proteins that engage with RNA as it emerges from the RNA polymerase complex, offering insights into the earliest steps of RNP assembly. nih.gov A related proximity ligation assay has been developed using a different nucleotide analog to visualize such interactions at the single-cell level. nih.gov

Isolation and Characterization of Active Ribonucleoprotein Complexes

The function of an RNA molecule is intrinsically linked to the composition of its RNP complex. The ability to isolate specific, intact RNPs from the cellular milieu is crucial for understanding their function. Metabolic labeling with 2'-Ethynylcytidine provides a robust method for capturing entire RNP complexes based on their RNA component.

When cells are cultured with EC, the resulting labeled RNAs become integrated into their native RNP complexes. These EC-containing RNPs can be isolated from cell lysates under native, non-denaturing conditions. The key step is the click reaction, which attaches a biotin tag to the RNA component of the complex. This allows for the gentle affinity purification of the entire RNP particle—the RNA and all of its associated proteins—using streptavidin beads. The isolated complexes can then be characterized in detail. The protein composition can be determined by mass spectrometry, while the identity of the RNA can be confirmed by sequencing. This approach allows for the comprehensive analysis of the molecular components of functional RNPs, such as those involved in CRISPR-based gene editing or other cellular processes. nih.govsigmaaldrich.com

Dynamics of RNA-Protein Interaction During Transcription and Processing

The association of proteins with RNA is a highly dynamic process. nih.govcrick.ac.uk As an RNA transcript is synthesized, spliced, exported from the nucleus, and translated in the cytoplasm, its cohort of associated proteins changes. embopress.org Understanding this dynamic remodeling of the RNP is key to understanding the regulation of gene expression.

Pulse-chase experiments using 2'-Ethynylcytidine are exceptionally well-suited for studying these RNP dynamics. A short pulse of EC labels a specific population of RNA molecules at their "birth." By chasing with unlabeled cytidine and collecting samples at different time points, one can follow this cohort of RNA as it matures and moves through its lifecycle. At each time point, the EC-labeled RNPs can be cross-linked and isolated via click chemistry and affinity purification. By analyzing the protein composition of the isolated RNPs at each time point using mass spectrometry, researchers can build a temporal map of how the RNP proteome evolves, identifying which proteins associate and dissociate during transcription, processing, nuclear export, and cytoplasmic function. This provides a powerful, time-resolved view of the life of an RNP complex.

Advanced Methodologies and Analytical Approaches Utilizing 2 Ethynylcytidine

Bio-orthogonal Ligation Strategies for Detection and Enrichment

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The alkyne group of EC is an ideal participant in such reactions, most notably the azide-alkyne cycloadditions, which form the basis for its utility in molecular biology.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction used to covalently link the ethynyl (B1212043) group of incorporated EC with an azide-tagged reporter molecule, such as a fluorophore or biotin (B1667282). sigmaaldrich.com While powerful, the protocol requires careful optimization for biological applications to mitigate issues like copper-induced cytotoxicity and oxidative damage to biomolecules. nih.gov

Key optimization strategies focus on maintaining the catalytic Cu(I) oxidation state while protecting biological samples. nih.gov This is typically achieved by starting with a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and using a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ. broadpharm.com

A crucial component of modern CuAAC protocols is the use of copper-chelating ligands. These ligands stabilize the Cu(I) catalyst, enhance reaction efficiency, and reduce copper-mediated damage. nih.gov Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand widely used for its ability to promote the reaction in aqueous, biological environments while minimizing the bioavailability of toxic copper ions. broadpharm.com Other ligands, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are also effective but may have lower solubility in aqueous buffers. broadpharm.com Further optimization can involve the inclusion of additives like aminoguanidine to scavenge reactive byproducts of ascorbate oxidation that could otherwise lead to non-specific modification of proteins. nih.gov

| Component | Function | Common Reagents | Key Consideration |

| Copper Source | Provides the catalytic metal ion. | Copper(II) Sulfate (CuSO₄) | Cu(II) is reduced in situ to the active Cu(I) form. |

| Reducing Agent | Reduces Cu(II) to Cu(I) to initiate and maintain catalysis. | Sodium Ascorbate | Can generate reactive oxygen species; concentration must be optimized. nih.gov |

| Chelating Ligand | Stabilizes the Cu(I) ion, accelerates the reaction, and reduces cytotoxicity. | THPTA, TBTA | THPTA is preferred for aqueous/biological systems due to its high water solubility. broadpharm.com |

| Additive | Scavenges harmful oxidation byproducts to protect biomolecules. | Aminoguanidine | Intercepts byproducts from ascorbate oxidation that can damage proteins. nih.gov |

Table 1: Key Components for Optimized CuAAC Bioconjugation Protocols

The primary limitation of CuAAC for studying dynamic processes is the cytotoxicity of the copper catalyst, which largely precludes its use in living cells. researchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this barrier by eliminating the need for a metal catalyst. iris-biotech.de This reaction utilizes a strained cyclooctyne (B158145), which possesses high ring strain that drives a rapid cycloaddition with an azide-functionalized probe upon simple mixing.

The driving force of the reaction is the release of ring strain in the cyclooctyne, making the reaction bio-orthogonal and efficient at physiological temperatures and pH. The development of various cyclooctyne reagents has been critical to the widespread adoption of SPAAC. The reactivity of these molecules can be tuned by modifying their chemical structure; for instance, the addition of electron-withdrawing fluorine atoms or fusing benzene rings to the core structure can significantly increase reaction rates. iris-biotech.de This allows for rapid labeling of EC-containing RNA in living cells, enabling researchers to track nascent RNA synthesis and turnover in real-time without the confounding effects of copper toxicity. researchgate.netnih.gov

| Cyclooctyne Reagent | Key Feature | Relative Reactivity | Suitability for Live Systems |

| DIBO | Dibenzo-fused structure, providing additional ring strain. | High | Good |

| BARAC | Biarylazacyclooctynone structure with exceptional kinetics. | Very High | Excellent; allows for low concentration and no-wash imaging. |

| BCN | Bicyclo[6.1.0]non-4-yne, a simple and effective strained alkyne. | Moderate to High | Good |

| DIFO | Difluorinated cyclooctyne, one of the early high-reactivity reagents. | High | Good |

Table 2: Comparison of Common Cyclooctyne Reagents for SPAAC

While azide-alkyne cycloadditions are the most common methods for labeling EC, the terminal alkyne handle is also compatible with other bio-orthogonal reactions. One prominent alternative is the inverse-electron-demand Diels-Alder reaction between an alkyne and a tetrazine derivative. sigmaaldrich.com In this reaction, the tetrazine (the diene) reacts rapidly with the alkyne (the dienophile) to form a stable dihydropyrazine linkage, releasing dinitrogen gas as the only byproduct. sigmaaldrich.com This reaction is extremely fast, often with second-order rate constants exceeding those of SPAAC, and proceeds without a catalyst, making it highly suitable for applications in living systems. iris-biotech.de This alternative provides researchers with an expanded toolkit for multi-modal or orthogonal labeling experiments where multiple, non-interfering chemical reporters are needed.

Microscopic Visualization of Nascent RNA

Following the bio-orthogonal ligation of a fluorescent probe to EC-labeled RNA, advanced microscopy techniques can be employed to visualize the location, dynamics, and organization of newly synthesized transcripts with high spatial and temporal resolution.

Confocal microscopy is a standard and powerful tool for imaging fluorescently labeled nascent RNA. It uses a pinhole to reject out-of-focus light, enabling the generation of sharp, three-dimensional images of RNA distribution within cells. nih.gov This technique has been instrumental in visualizing the accumulation of new transcripts in specific cellular compartments, such as the nucleus and nucleolus. nih.gov

However, the spatial resolution of confocal microscopy is limited by the diffraction of light to approximately 200-250 nm. To visualize the finer details of transcriptional organization, super-resolution microscopy (SRM) techniques are required. nih.gov Methods such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA Points Accumulation for Imaging in Nanoscale Topography (DNA-PAINT) can achieve resolutions well below the diffraction limit, often on the order of 20-50 nm. nih.gov By applying these techniques to EC-labeled RNA, researchers have uncovered that nascent transcripts are not diffusely distributed but are organized into discrete, highly dense nanoscale structures, which have been termed "RNA nanodomains" or transcription factories. nih.govnih.govresearchgate.net Dual-color SRM can further reveal the precise spatial relationships between these RNA nanodomains, elongating RNA polymerase II, and features of chromatin architecture like nucleosome clutches. nih.gov

| Microscopy Technique | Typical Resolution | Key Advantage for RNA Imaging |

| Widefield Fluorescence | >250 nm | Fast image acquisition, suitable for observing general distribution. |

| Confocal Microscopy | ~200-250 nm | Optical sectioning for 3D imaging and reduced background fluorescence. nih.gov |

| STORM | ~20-50 nm | Nanoscale resolution of nascent RNA organization by stochastic activation of fluorophores. nih.gov |

| DNA-PAINT | ~20-50 nm | Super-resolution imaging based on transient binding of fluorescently labeled DNA oligos. nih.gov |

Table 3: Comparison of Microscopy Techniques for Visualizing Nascent RNA

The combination of EC labeling via SPAAC and advanced microscopy enables the direct visualization of RNA dynamics in living cells. iris-biotech.denih.gov Unlike methods that require cell fixation, live-cell imaging allows researchers to track the entire life cycle of RNA molecules in real time. nih.gov

These dynamic studies can reveal crucial information about the cellular response to stimuli. For example, researchers can perform pulse-chase experiments where cells are first incubated with EC for a short period (pulse) to label newly synthesized RNA, and then followed over time (chase) to monitor RNA trafficking from the nucleus to the cytoplasm, its localization to specific subcellular structures like stress granules or P-bodies, and its eventual degradation. princeton.edunih.gov This approach has been used to demonstrate that bulk RNA turnover can be significantly accelerated in response to cellular stressors, such as oxidative stress, providing quantitative insights into how cells remodel their transcriptomes to adapt to changing environmental conditions. princeton.edunih.gov

Correlative Light and Electron Microscopy for Ultrastructural Localization

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the benefits of fluorescence light microscopy (LM) with the high-resolution imaging of electron microscopy (EM). nih.gov This approach allows for the identification of specific, fluorescently labeled molecules within the broader cellular context provided by LM, followed by the detailed visualization of their precise location within the cellular ultrastructure by EM. nih.gov

The workflow for using 2'-Ethynylcytidine in a CLEM experiment for the ultrastructural localization of newly synthesized RNA involves a multi-step process. First, cells are cultured in the presence of 2'-Ethynylcytidine, which is incorporated into nascent RNA transcripts by cellular polymerases. Following this metabolic labeling, the cells are fixed and permeabilized. The incorporated ethynyl group is then conjugated to a fluorescent azide (B81097) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. nih.gov This step renders the newly synthesized RNA fluorescently visible.

The sample is then imaged using fluorescence microscopy to identify the subcellular distribution of the labeled RNA. Once regions of interest are identified, the same sample is processed for electron microscopy. This involves further fixation, staining with heavy metals to enhance contrast, embedding in resin, and ultrathin sectioning. nih.gov The previously imaged fluorescent regions are then relocated in the electron microscope, allowing for the direct correlation of the fluorescent signal with specific ultrastructural features, such as the nucleus, mitochondria, or specific RNA granules. This on-section CLEM approach provides invaluable insights into the spatial regulation of RNA within the cell. nih.gov

Spectroscopic and Mass Spectrometry-Based Analysis

Fluorescence spectroscopy offers a highly sensitive method for the quantitative measurement of 2'-Ethynylcytidine-labeled RNA. The principle of this approach lies in the direct relationship between the fluorescence intensity of a sample and the concentration of the fluorescent species within it. After metabolic labeling of RNA with 2'-Ethynylcytidine, the total RNA is extracted and purified. The incorporated ethynyl groups are then reacted with a fluorescent azide dye through a click chemistry reaction. lumiprobe.com

The resulting fluorescently labeled RNA can be quantified using a fluorometer or a fluorescence plate reader. By comparing the fluorescence intensity of the experimental sample to a standard curve generated from known concentrations of a similarly labeled RNA, the amount of newly synthesized RNA can be accurately determined. This method is significantly more sensitive than traditional UV absorbance-based quantification and allows for the specific measurement of nascent RNA, even in the presence of a large excess of pre-existing, unlabeled RNA.

The choice of fluorophore is critical and can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths and quantum yield. The table below provides a hypothetical comparison of the fluorescence properties of a 2'-Ethynylcytidine-labeled RNA after conjugation with different fluorescent azides.

| Fluorophore-Azide Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Azide-Fluor 488 | 495 | 519 | 0.92 |

| Azide-Fluor 546 | 556 | 573 | 0.88 |

| Azide-Fluor 647 | 650 | 668 | 0.33 |

This table presents illustrative data based on the known properties of common fluorophores and is intended to demonstrate the principle of the technique.

Mass spectrometry (MS) is an indispensable tool for the precise identification and quantification of modified nucleosides within RNA. nih.gov When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of complex mixtures of RNA fragments and the unambiguous identification of 2'-Ethynylcytidine based on its unique mass-to-charge ratio.

For the analysis of 2'-Ethynylcytidine-labeled RNA, the purified RNA is first enzymatically digested into smaller fragments or individual nucleosides. These digests are then separated by liquid chromatography and introduced into the mass spectrometer. The precursor ion corresponding to the 2'-Ethynylcytidine-containing fragment or the free 2'-Ethynylcytidine nucleoside is then selected and fragmented. The resulting fragmentation pattern, or tandem mass spectrum (MS/MS), provides a unique fingerprint that confirms the identity of the modification. nih.gov

The fragmentation of a 2'-Ethynylcytidine-containing dinucleotide would be expected to yield characteristic ions corresponding to the cleavage of the phosphodiester backbone (c- and y-ions) and the glycosidic bond (a-B- and w-ions). core.ac.uk The mass of the 2'-Ethynylcytidine nucleoside itself would be a key identifier.

Quantitative analysis can be performed using stable isotope dilution mass spectrometry. In this approach, a known amount of an isotopically labeled internal standard, such as 13C- or 15N-labeled 2'-Ethynylcytidine, is added to the sample prior to digestion. The ratio of the signal intensity of the endogenous 2'-Ethynylcytidine to that of the internal standard allows for precise quantification. nih.gov

Table of Expected Masses for 2'-Ethynylcytidine and its Fragments:

| Analyte | Formula | Monoisotopic Mass (Da) |

| 2'-Ethynylcytidine | C₁₁H₁₃N₃O₄ | 267.0855 |

| [2'-Ethynylcytidine + H]⁺ | C₁₁H₁₄N₃O₄⁺ | 268.0928 |

| Cytosine base | C₄H₅N₃O | 111.0433 |

| [Cytosine + H]⁺ | C₄H₆N₃O⁺ | 112.0506 |

This table is generated based on the chemical formula of 2'-Ethynylcytidine and provides theoretical mass values for use in mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of RNA at atomic resolution. The introduction of a 2'-ethynyl group into a cytidine (B196190) residue is expected to have a significant impact on the local conformation of the RNA backbone. The sugar pucker of the ribose ring is a key determinant of RNA structure, with the C3'-endo conformation being characteristic of A-form RNA helices and the C2'-endo conformation being more prevalent in flexible regions.

The bulky and rigid ethynyl group at the 2' position is likely to influence the conformational equilibrium of the sugar pucker. Studies on other 2'-modified nucleosides have shown that such modifications can stabilize a particular sugar conformation. mdpi.comnih.gov For 2'-Ethynylcytidine, it is hypothesized that steric hindrance between the ethynyl group and the nucleobase would favor a C3'-endo conformation, thereby stabilizing the A-form helical structure of an RNA duplex.

2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to probe the conformation of 2'-Ethynylcytidine-containing RNA. nih.gov NOESY experiments provide information about through-space proximities between protons, which can be used to determine the glycosidic bond orientation and internucleotide distances. TOCSY experiments reveal through-bond correlations between protons within the same ribose sugar, allowing for the determination of the sugar pucker conformation through the analysis of scalar coupling constants. duke.edu These studies are crucial for understanding how the incorporation of 2'-Ethynylcytidine affects RNA structure and its interactions with other molecules.

Integration with High-Throughput Sequencing Technologies

High-throughput sequencing technologies have revolutionized the study of transcriptomes. Techniques such as Precision Run-On sequencing (PRO-seq) and Native Elongating Transcript sequencing (NET-seq) provide a snapshot of actively transcribing RNA polymerases across the genome at nucleotide resolution. nih.govnih.gov The integration of 2'-Ethynylcytidine labeling with these methods offers a powerful approach for the specific capture and sequencing of nascent RNA.

In a modified PRO-seq or NET-seq protocol, cells are first pulsed with 2'-Ethynylcytidine to label newly synthesized transcripts. Following the run-on reaction or the isolation of RNA polymerase complexes, the ethynyl-modified nascent RNA is subjected to a click reaction with an azide-functionalized biotin molecule. jenabioscience.com This covalently attaches a biotin handle to the labeled RNA, enabling its specific enrichment using streptavidin-coated magnetic beads. harvard.edu

The enriched, biotinylated nascent RNA is then processed for high-throughput sequencing. This involves the ligation of sequencing adapters, reverse transcription to cDNA, and PCR amplification to generate a sequencing library. The resulting sequencing data provides a genome-wide map of transcriptionally active regions at a specific point in time, with the reads corresponding to the 2'-Ethynylcytidine-labeled nascent transcripts. This approach allows for the study of transient transcriptional events and the dynamics of RNA synthesis with high sensitivity and specificity.

Identification of Nascent RNA Species through Enrichment and Sequencing

The identification and characterization of newly synthesized RNA, or nascent RNA, are fundamental to understanding the dynamics of gene expression. 2'-Ethynylcytidine (EC) serves as a valuable chemical tool for this purpose through a process of metabolic labeling, enrichment, and subsequent high-throughput sequencing. When introduced to cells, EC is incorporated into elongating RNA chains by RNA polymerases in place of the natural cytidine triphosphate. The ethynyl group on EC provides a bioorthogonal handle that allows for the selective chemical modification and enrichment of these newly transcribed RNA molecules.

The core of this methodology lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". After labeling cells with EC, total RNA is extracted. The ethynyl-modified nascent RNA is then reacted with an azide-containing molecule, such as biotin-azide. This reaction specifically and covalently attaches a biotin molecule to the EC-labeled RNA.